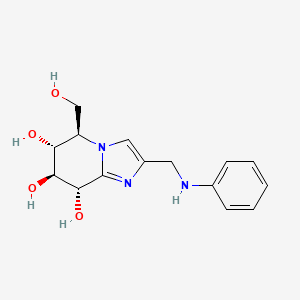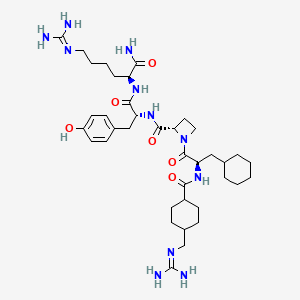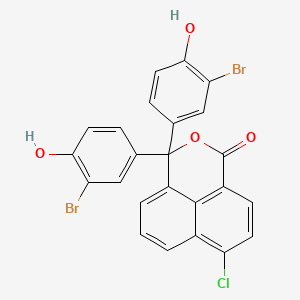![molecular formula C9H23BN2O2 B10758845 diethyl [(1R)-1,5-diaminopentyl]boronate](/img/structure/B10758845.png)
diethyl [(1R)-1,5-diaminopentyl]boronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [(1R)-1,5-diaminopentyl]boronate is a small molecule belonging to the class of boronic acid esters . This compound is characterized by its unique structure, which includes a boronate group attached to a diaminopentyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [(1R)-1,5-diaminopentyl]boronate typically involves the reaction of diethyl boronate with (1R)-1,5-diaminopentane under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boronate group. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purity of the final product is typically ensured through multiple purification steps, including recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethyl [(1R)-1,5-diaminopentyl]boronate undergoes various chemical reactions, including:
Oxidation: The boronate group can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form boranes.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate (NaBO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Boronic acids.
Reduction: Boranes.
Substitution: Various substituted amines and boronates.
Scientific Research Applications
Diethyl [(1R)-1,5-diaminopentyl]boronate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl [(1R)-1,5-diaminopentyl]boronate involves its interaction with specific molecular targets, such as enzymes. The boronate group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This mechanism is particularly relevant in the inhibition of proteases, where the compound binds to the catalytic serine or cysteine residues, blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid ester with similar reactivity but different structural features.
MIDA boronates: Boronic acid derivatives with a protecting group that enhances stability and reactivity.
Uniqueness
Diethyl [(1R)-1,5-diaminopentyl]boronate is unique due to its specific diaminopentyl chain, which imparts distinct chemical and biological properties. Its ability to form stable complexes with enzymes and its versatility in organic synthesis make it a valuable compound in various research fields .
Properties
Molecular Formula |
C9H23BN2O2 |
|---|---|
Molecular Weight |
202.10 g/mol |
IUPAC Name |
(1R)-1-diethoxyboranylpentane-1,5-diamine |
InChI |
InChI=1S/C9H23BN2O2/c1-3-13-10(14-4-2)9(12)7-5-6-8-11/h9H,3-8,11-12H2,1-2H3/t9-/m0/s1 |
InChI Key |
FYUGRVWDCBMIQX-VIFPVBQESA-N |
Isomeric SMILES |
B([C@H](CCCCN)N)(OCC)OCC |
Canonical SMILES |
B(C(CCCCN)N)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-1-[(2R)-2-amino-2-cyclohexylacetyl]-N-[[5-chloro-2-[2-(ethylamino)-2-oxoethoxy]phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10758764.png)
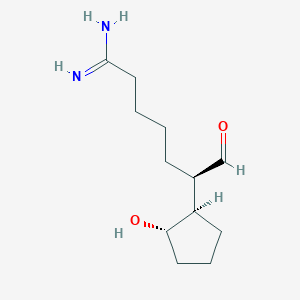

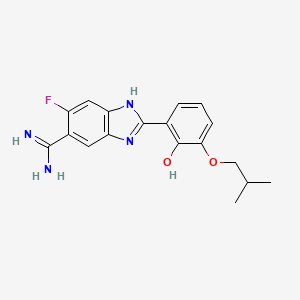

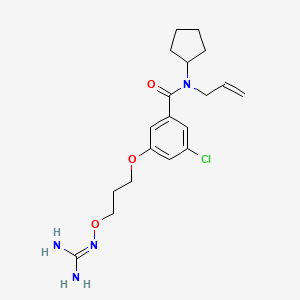


![1-[1'-(3-Phenylacryloyl)spiro[1-benzofuran-3,4'-piperidin]-5-yl]methanamine](/img/structure/B10758821.png)
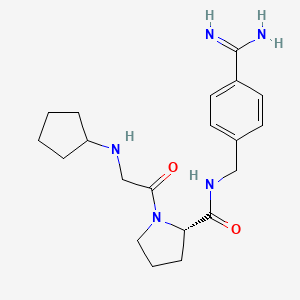
![(2s)-2-[3-(Aminomethyl)phenyl]-3-{(S)-Hydroxy[(1r)-2-Methyl-1-{[(2-Phenylethyl)sulfonyl]amino}propyl]phosphoryl}propanoic Acid](/img/structure/B10758834.png)
